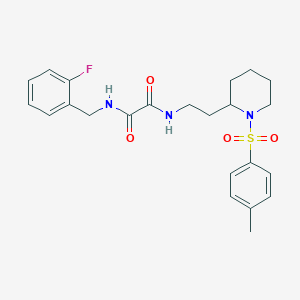![molecular formula C18H13ClN2O2 B2969221 N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide CAS No. 1026942-59-5](/img/structure/B2969221.png)
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are widely used in medicinal chemistry to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of “N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide” can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The structure is characterized by the presence of a pyrrole ring and a benzamide group .Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Aplicaciones Científicas De Investigación
HDAC Inhibition and Anticancer Activity
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide and its analogs have been explored for their potential as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, has shown promise as an anticancer drug due to its selective inhibition of HDACs, which are implicated in cancer cell proliferation and apoptosis. MGCD0103 demonstrates significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
Chemical Synthesis and Modification
These compounds are also notable in chemical synthesis. For instance, an iridium-catalyzed meta-selective C-H borylation of benzamides, including N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide, has been reported, showcasing the compound's utility in fine-tuning chemical structures for specific purposes (Yang, Uemura & Nakao, 2019).
Antibacterial Activity
A study on pyrazolo[3,4-d]pyrimidine derivatives, synthesized from benzamidine hydrochloride and related to N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide, evaluated their antibacterial activity, contributing to the understanding of these compounds in antimicrobial research (Rostamizadeh et al., 2013).
Metabolic Studies
The metabolism and excretion of related compounds, such as GDC-0449, a small-molecule inhibitor of the Hedgehog signaling pathway, have been investigated in animal models. These studies provide insights into the pharmacokinetics and pharmacodynamics of benzamide derivatives (Yue et al., 2011).
Capillary Electrophoresis
The compound has also been used in studies focusing on separation techniques, such as nonaqueous capillary electrophoresis, which is essential for the quality control of pharmaceuticals (Ye et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-13-8-9-15(21-18(23)12-5-2-1-3-6-12)14(11-13)17(22)16-7-4-10-20-16/h1-11,20H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOYVANAKHOAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

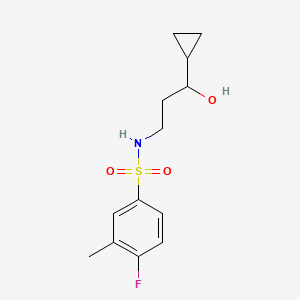
![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)
![8-isobutyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969141.png)
![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)
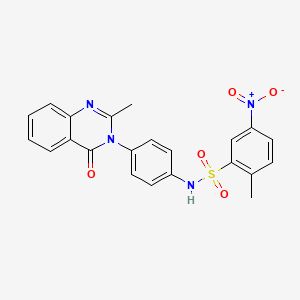
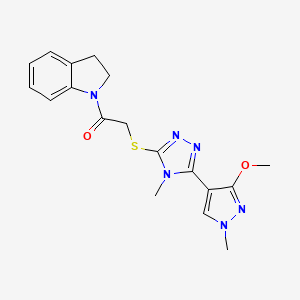
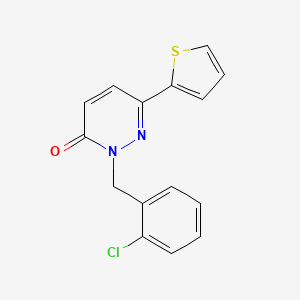
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)
